3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown promising results in various fields of study, such as cancer research, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6. This inhibition leads to the induction of apoptosis in cancer cells and the neuroprotective effects observed in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea are complex and varied. This compound has been found to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, such as cell growth, differentiation, and survival. The physiological effects of this compound include the induction of apoptosis in cancer cells, the improvement of cognitive function in neurodegenerative diseases, and the reduction of blood pressure in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea in lab experiments include its high potency, low toxicity, and selectivity towards certain enzymes. However, the limitations of using this compound include its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
The future directions of research on 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea are numerous. Some possible future directions include the optimization of the synthesis method to improve yield and reduce cost, the investigation of the compound's effects on other signaling pathways, and the development of new formulations to improve solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of study.
Synthesemethoden
The synthesis of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves a series of steps that have been optimized over time. The starting material for the synthesis is 4-bromo-2,3-dihydro-1H-indene, which undergoes a reaction with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-hydroxyethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is vast and varied. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has shown neuroprotective effects and has been found to improve cognitive function. In cardiovascular diseases, this compound has been found to reduce blood pressure and improve cardiac function.
Eigenschaften
IUPAC Name |
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-3-1-2-12-11(13)6-7-14(12)17-15(20)18(8-9-19)10-4-5-10/h1-3,10,14,19H,4-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTHJNSTGAWKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)NC2CCC3=C2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2,3-dihydro-1H-inden-1-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.